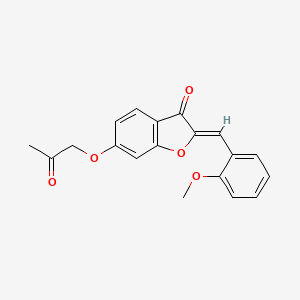

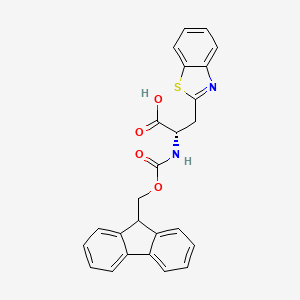

![molecular formula C9H20N2O4S B2631632 Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate CAS No. 2416234-34-7](/img/structure/B2631632.png)

Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds like “Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate” belong to the class of organic compounds known as carbamates. These are organic compounds containing the carbamate group, CONH2 .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine with an isocyanate to form a carbamate. The specific synthesis pathway would depend on the exact structure of the compound .Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The exact structure would depend on the specific atoms and groups present in the compound .Chemical Reactions Analysis

Carbamates can undergo a variety of chemical reactions, including hydrolysis to form amines and carbon dioxide. They can also react with nucleophiles and bases .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be predicted based on its structure. For example, carbamates are often polar and can form hydrogen bonds, which can affect their solubility in different solvents .Scientific Research Applications

Synthesis and Chemical Properties

Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate is an intermediate in the synthesis of complex molecules, reflecting its utility in organic synthesis. For instance, Pak and Hesse (1998) detailed the synthesis of a penta-N-protected polyamide derivative containing tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate. This compound was used for its independently removable amino-protecting groups, demonstrating its role in regioselective deprotection and acylation reactions (Pak & Hesse, 1998). Similarly, Guinchard, Vallée, and Denis (2005) reported tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as N-(Boc)-protected nitrones, underscoring their significance as precursors in organic synthesis and highlighting their chemical transformations as building blocks (Guinchard, Vallée, & Denis, 2005).

Role in Medicinal Chemistry

The compound serves as a crucial intermediate in the synthesis of biologically active compounds. Zhao, Guo, Lan, and Xu (2017) emphasized its importance as an intermediate in the synthesis of omisertinib (AZD9291), a drug used in cancer treatment. Their research presented a rapid synthetic method for a related compound, showcasing its role in medicinal chemistry (Zhao et al., 2017).

Crystallography and Molecular Structure

The compound also finds applications in crystallography and studying molecular structures. Oku, Naito, Yamada, and Katakai (2004) grew crystals of a related compound and analyzed its molecular structure, highlighting the importance of the tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate moiety in structural studies (Oku et al., 2004).

Application in Organic Chemistry

The compound's derivatives have been used in various organic chemistry reactions. Sakaitani and Ohfune (1990) discussed the transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, showcasing the versatility of tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate derivatives in organic synthesis (Sakaitani & Ohfune, 1990).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O4S/c1-9(2,3)15-8(13)11-4-6-16(10,14)7-5-12/h10,12H,4-7H2,1-3H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOBTFZBZFVEKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCS(=N)(=O)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

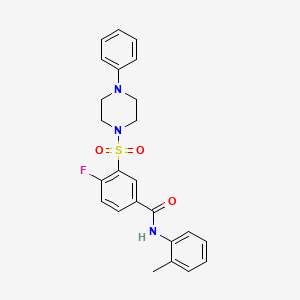

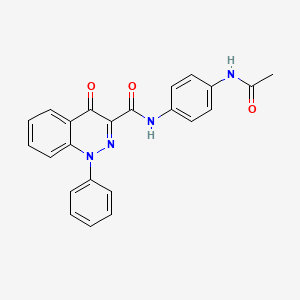

![1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2631551.png)

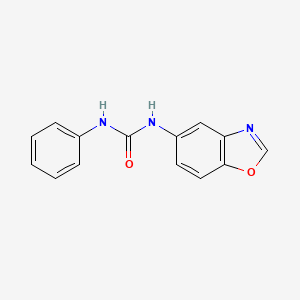

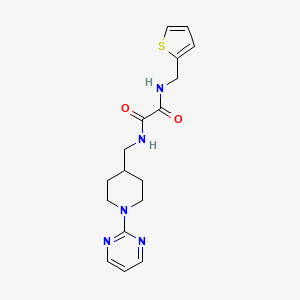

![N-(4-acetylphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2631553.png)

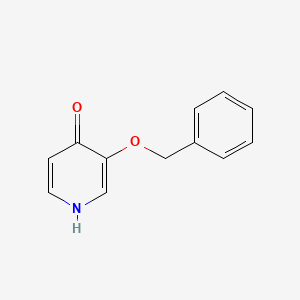

![3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoic acid hydrochloride](/img/structure/B2631557.png)

![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2631560.png)

![9-(2,3-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2631563.png)

![[2-(5-Methylthiophen-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2631565.png)

![N-(2-(2-hydroxyethoxy)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2631566.png)